1-Fluorosulfonyloxy-2-sulfamoylbenzene
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Overview
Description
1-Fluorosulfonyloxy-2-sulfamoylbenzene is a chemical compound with the molecular formula C6H6FNO5S2 and a molecular weight of 255.23.
Preparation Methods
The synthesis of 1-Fluorosulfonyloxy-2-sulfamoylbenzene typically involves the introduction of the fluorosulfonyl group into a benzene ring. One of the most efficient methods for producing sulfonyl fluorides, including this compound, is through direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and operationally simple, enabling the efficient introduction of the fluorosulfonyl group into a wide range of complex molecules .
Chemical Reactions Analysis
1-Fluorosulfonyloxy-2-sulfamoylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-Fluorosulfonyloxy-2-sulfamoylbenzene has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.
Drug Discovery: The compound is investigated for its potential use in the development of new pharmaceuticals.
Materials Science: It is used in the creation of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-2-sulfamoylbenzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the development of chemical probes and pharmaceuticals .
Comparison with Similar Compounds
1-Fluorosulfonyloxy-2-sulfamoylbenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Similar compounds include:
Properties
IUPAC Name |
1-fluorosulfonyloxy-2-sulfamoylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-3-1-2-4-6(5)14(8,9)10/h1-4H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJNKUZUHIWVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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